Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-
CAS No.: 848889-93-0
Cat. No.: VC15904003
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848889-93-0 |
|---|---|
| Molecular Formula | C19H15N3 |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | 3-(2-methylphenyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C19H15N3/c1-14-8-2-3-9-15(14)19-21-18(16-10-4-6-12-20-16)17-11-5-7-13-22(17)19/h2-13H,1H3 |
| Standard InChI Key | DKAJYUGCVSKAHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=C3N2C=CC=C3)C4=CC=CC=N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound (C19H15N3, MW: 285.3 g/mol) consists of an imidazo[1,5-a]pyridine core, a bicyclic system formed by fusing imidazole and pyridine rings. The 2-methylphenyl substituent at position 3 introduces steric bulk, while the pyridin-2-yl group at position 1 enhances π-conjugation. Computational studies predict planar geometry with delocalized electron density across the fused rings, favoring interactions in biological and catalytic systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3 |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | 3-(2-methylphenyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine |
| SMILES | CC1=CC=CC=C1C2=NC(=C3N2C=CC=C3)C4=CC=CC=N4 |
| Solubility | Limited data; soluble in DMSO and dichloromethane |
Synthetic Methodologies
Metal-Free C-H Functionalization
A prominent route involves metal-free C-H functionalization, enabling direct cyclization of 2-pyridyl ketones with aldehydes. For example, reacting 2-(pyridin-2-yl)acetophenone with 2-methylbenzaldehyde under basic conditions yields the target compound via intramolecular dehydrogenation. This method avoids transition metals, simplifying purification and reducing costs.
Mg3N2-Assisted Annulation
Recent breakthroughs utilize Mg3N2 as a nitrogen source in one-pot annulation reactions. A mixture of 2-pyridyl ketones, aldehydes, and Mg3N2 in ethanol/water (8:2) at 80°C produces imidazo[1,5-a]pyridines in 72–92% yields . The protocol’s scalability was demonstrated in a 5-gram synthesis of a related derivative .
Table 2: Comparison of Synthetic Approaches
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Metal-Free C-H Functionalization | Base, 80°C, 12–24 h | 65–85 | No metal catalysts |
| Mg3N2-Assisted Annulation | Mg3N2, EtOH/H2O, 80°C | 72–92 | Scalable, one-pot procedure |
Structural Characterization
Spectroscopic Analysis
1H NMR spectra reveal distinct aromatic proton signals: the pyridin-2-yl group shows a doublet at δ 8.5–8.7 ppm (J = 4.8 Hz), while the 2-methylphenyl substituent exhibits a singlet for the methyl group at δ 2.3 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.1364 [M+H]+ .
X-ray Crystallography
Although crystallographic data for this specific compound remain unpublished, analogous imidazo[1,5-a]pyridines display planar geometries with dihedral angles <10° between the fused rings, suggesting similar rigidity .
Biological Activities
Table 3: Antifungal Activity of Analogous Compounds
| Compound | MIC (µmol/L) | Substituents |
|---|---|---|
| 10i | 41.98 | 4-Amino phenyl |
| 10c | 139.35 | 6-Chloro imidazo[1,2-a]pyridine |
| 10a | 282.17 | 2-Hydroxy phenyl |
Applications in Catalysis
Palladium Complexes
The compound serves as a precursor for air-stable palladium-N-heterocyclic carbene (NHC) complexes. Reaction with PdCl2 in dichloromethane yields a dichloropalladium complex, characterized by 13C NMR carbene signals at δ 190–210 ppm . These complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 104, rivaling traditional phosphine ligands .
Material Science
π-Conjugated derivatives exhibit luminescence in the blue-green region (λem = 450–500 nm), suggesting utility in organic light-emitting diodes (OLEDs).
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